1-(3-(Chloromethyl)phenyl)ethanone

Physical Form Process Chemistry Handling Compatibility

1-(3-(Chloromethyl)phenyl)ethanone (syn. 3′-chloromethylacetophenone, CAS 41908-12-7) is a meta-substituted aromatic ketone of molecular formula C₉H₉ClO and molecular weight 168.62 g·mol⁻¹.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 41908-12-7
Cat. No. B1593197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Chloromethyl)phenyl)ethanone
CAS41908-12-7
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)CCl
InChIInChI=1S/C9H9ClO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3
InChIKeyCOWCOTXRROPSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(Chloromethyl)phenyl)ethanone CAS 41908-12-7: Chemical Class, Core Properties, and Procurement Baseline


1-(3-(Chloromethyl)phenyl)ethanone (syn. 3′-chloromethylacetophenone, CAS 41908-12-7) is a meta-substituted aromatic ketone of molecular formula C₉H₉ClO and molecular weight 168.62 g·mol⁻¹ . It belongs to the chloromethylacetophenone positional isomer family alongside its ortho- and para-substituted analogs. At ambient temperature the compound presents as a pale-yellow to yellow-brown liquid (physical form: liquid) requiring storage at 2–8 °C under inert atmosphere [1]. The molecule carries two synthetically orthogonal functional groups—a benzylic chloromethyl moiety and an acetyl carbonyl—making it a bifunctional building block for sequential derivatization strategies [2]. Commercially, the compound is available in purity grades spanning 95% to ≥98% (HPLC), with multiple vendors supplying batch-specific Certificates of Analysis that include NMR, HPLC, and GC characterization .

Why 3′-Chloromethylacetophenone (CAS 41908-12-7) Cannot Be Assumed Interchangeable with Its Ortho- or Para-Chloromethyl Isomers


Although the ortho-, meta-, and para-chloromethylacetophenone isomers share the identical molecular formula (C₉H₉ClO) and molecular weight, their physical state, thermal properties, and reactivity profiles diverge sufficiently to make simple substitution a material risk in both research and process chemistry. The meta-isomer (CAS 41908-12-7) is a liquid at ambient temperature, whereas the para-isomer (CAS 54589-56-9) is a crystalline solid with a reported melting point of approximately 34 °C . This single difference affects solvent-free handling, automated dispensing, and formulation workflows. Boiling points also differ: the meta-isomer boils at 276.2 °C at 760 mmHg, while the para-isomer boils around 237.7 °C under the same pressure, creating distinct distillation and thermal stability windows . Beyond bulk properties, the meta-substitution pattern alters the electronic environment of both the acetyl carbonyl and the benzylic chloride, modulating reactivity in nucleophilic substitution and cross-coupling sequences relative to ortho- or para-congeners [1]. These differences mean that synthetic protocols validated with one positional isomer may fail or produce markedly different yields and impurity profiles when another isomer is substituted without re-optimization.

Quantitative Differentiation Evidence for 1-(3-(Chloromethyl)phenyl)ethanone (CAS 41908-12-7) Against Its Closest Isomeric Analogs


Physical State at Ambient Temperature: Meta-Isomer (Liquid) vs. Para-Isomer (Solid)

The target meta-substituted compound (CAS 41908-12-7) is unequivocally a liquid at standard laboratory and storage temperatures (20–25 °C), whereas the para-isomer 1-[4-(chloromethyl)phenyl]ethanone (CAS 54589-56-9) is a crystalline solid with a melting point of 34 °C to 74–76 °C . The liquid physical form of the meta-isomer is confirmed by Sigma-Aldrich/Ambeed, VWR, and Tansoole/Adamas, all listing 'liquid' or 'Pale-yellow to Yellow-brown Liquid' as the physical form at ambient temperature [1][2]. This fundamental difference eliminates the need for pre-melting or solvent dissolution steps for the meta-isomer in automated liquid-handling platforms, continuous-flow reactors, and solvent-free reaction setups.

Physical Form Process Chemistry Handling Compatibility

Boiling Point and Thermal Processing Window: Meta-Isomer Boils ~38 °C Higher Than Para-Isomer at Atmospheric Pressure

At atmospheric pressure (760 mmHg), the meta-isomer (CAS 41908-12-7) exhibits a boiling point of 276.2 °C (276.219 °C) , while the para-isomer (CAS 54589-56-9) boils at approximately 237.7 °C . This ~38.5 °C elevation in boiling point for the meta-isomer provides a substantially wider thermal processing window for distillation-based purification and confirms that the two isomers can be separated by fractional distillation when present as mixtures. For comparison, the ortho-isomer (CAS 1119455-00-3 / 85888-81-9) has a predicted boiling point of 270.8±23.0 °C at 760 mmHg [1], placing it intermediate between the meta and para values. At reduced pressure (7 Torr), the meta-isomer boils at 130–131 °C , a value relevant for vacuum distillation protocols.

Boiling Point Distillation Thermal Stability Purification

Commercial Purity Specification Range and Batch-Level Analytical Documentation

The meta-isomer (CAS 41908-12-7) is commercially supplied across a well-defined purity ladder: 95% (AKSci, commodity grade) , 97% (Aromsyn, Aladdin — HPLC verified) , and ≥98% (HPLC) from multiple vendors including CapotChem, Bidepharm, ChemScene, and Sigma-Aldrich/Ambeed [1]. Critically, the 98% HPLC-grade material from Bidepharm and CapotChem is accompanied by batch-specific Certificates of Analysis (COA) that include NMR, HPLC, and GC characterization data [1]. CapotChem further specifies moisture content at ≤0.5% Max and offers production scale up to kilograms [1]. By comparison, the para-isomer (CAS 54589-56-9) is most commonly listed at 97% purity (Bidepharm) without the same breadth of multi-vendor 98% HPLC options .

Purity Specification Quality Assurance COA Procurement

Patent-Cited Synthetic Utility: Galderma Vitamin D Analogue Program and Knochel Organozinc Methodology

The meta-isomer (CAS 41908-12-7) is explicitly cited as a synthetic intermediate in two distinct, high-value chemical methodologies that are not reported for the para- or ortho-isomers with equivalent prominence. First, Galderma Research and Development S.N.C. employed this compound in the synthesis of biaromatic vitamin D analogues (Patent US6689922 B1, 2004), where it appears at page column 20–21 with a purity of ~97% [1][2]. Second, Knochel and co-workers (Metzger, Schade, Knochel; Organic Letters, 2008, vol. 10, no. 6, pp. 1107–1110) demonstrated that 3-chloromethylacetophenone undergoes smooth zinc insertion at 25 °C in the presence of Zn dust and LiCl to generate a highly functionalized benzylic zinc chloride reagent with <5% homo-coupling, enabling subsequent Pd-catalyzed cross-coupling reactions [3][4]. This validated compatibility with organometallic activation at ambient temperature is a non-trivial discriminator for procurement by medicinal chemistry and process R&D groups.

Patent Intermediate Vitamin D Analogues Organozinc Reagents Cross-Coupling

Bifunctional Orthogonal Reactivity Architecture: Chloromethyl Electrophile Plus Acetyl Carbonyl in a Single Meta-Substituted Scaffold

The meta-isomer (CAS 41908-12-7) uniquely positions a benzylic chloromethyl group (reactive toward nucleophilic substitution and, after metalation, cross-coupling) and an acetyl carbonyl group (reactive toward condensation, reduction, and organometallic addition) on the same aromatic ring with meta topology [1]. This contrasts with mono-functional acetophenone derivatives—e.g., acetophenone itself (CAS 98-86-2, carbonyl only), 3′-chloroacetophenone (CAS 5395-71-1, ring-Cl only), or 4′-methylacetophenone (CAS 122-00-9, methyl only)—which lack the second reactive handle and thus require additional synthetic steps to install a functionalizable benzylic position [2]. The acetyl group of the target compound can also serve as a masked or directing handle: the CymitQuimica technical description notes that this compound can act as a chloromethylating agent, reacting with activated double bonds (e.g., acetyl groups in esters) to form chlorocarbonates, after which the chloromethyl group is cleaved by hydrolysis to yield aldehyde or ketone products . Additionally, the molaid.com reaction database documents the conversion of this compound to 2,2-dichloro-1-[3-(chloromethyl)phenyl]ethanone — a dichloroacetophenone PDK1 inhibitor precursor — using NH₄Cl and 1,3-dichloro-5,5-dimethylhydantoin in acetonitrile over 16.08 h [3].

Bifunctional Building Block Orthogonal Reactivity Sequential Derivatization Medicinal Chemistry

Positional Isomerism Profoundly Alters Biocatalytic Reduction Activity: Class-Level Caution Against Isomer Interchange

A direct head-to-head study by Ou et al. (2003) using Saccharomyces cerevisiae B5 for the stereoselective reduction of chloroacetophenone derivatives established a clear activity ranking dependent on both substituent type and ring position: 2′-chloroacetophenone > 2-chloromethylacetophenone > 4′-chloroacetophenone > 3′-chloroacetophenone > acetophenone [1]. Although the specific 3-chloromethyl isomer (CAS 41908-12-7) was not among the tested substrates, the data unambiguously demonstrate that (a) the 2-chloromethyl substituent confers different activity than the 3-chloro substituent, (b) moving the chloro substituent from ortho to para to meta progressively changes the reduction rate, and (c) the chloromethyl group (–CH₂Cl) imparts different reactivity than a direct ring-chlorine (–Cl) at the same position. Extrapolating from this class-level evidence, the 3-chloromethyl isomer is expected to exhibit a distinct biocatalytic reduction profile — and by extension, distinct pharmacokinetic or metabolic behavior if incorporated into a bioactive scaffold — compared to its 2-chloromethyl or 4-chloromethyl congeners [1].

Stereoselective Reduction Biocatalysis Positional Isomer Effect Enzymatic Activity

Application Scenarios Where 1-(3-(Chloromethyl)phenyl)ethanone (CAS 41908-12-7) Offers Verifiable Procurement Advantage


Automated High-Throughput Synthesis and Continuous-Flow Chemistry Platforms Requiring Liquid Reagents

Automated liquid-handling systems (e.g., Chemspeed, Tecan, Hamilton) and continuous-flow reactor setups preferentially handle liquid reagents to avoid clogging, precipitation, or the need for pre-dissolution steps. Because the meta-isomer (CAS 41908-12-7) is a liquid at ambient temperature — confirmed by Sigma-Aldrich, VWR, and Tansoole/Adamas as a pale-yellow to yellow-brown liquid [1] — it can be directly loaded into syringe pumps, reagent reservoirs, and microfluidic chips without solvent dilution or thermal melting. The para-isomer (CAS 54589-56-9), being a solid at room temperature (mp 34–76 °C), requires an additional dissolution or heating step that introduces solvent compatibility constraints and potential precipitation risks during cooling in flow paths . For high-throughput medicinal chemistry groups running 96- or 384-well parallel synthesis campaigns, this difference translates to reduced protocol complexity and fewer liquid-handling error modes.

Multi-Step Medicinal Chemistry Library Synthesis Leveraging Orthogonal Chloromethyl and Acetyl Functionality

In fragment-based drug discovery and lead optimization programs, the meta-isomer serves as a compact bifunctional scaffold: the benzylic chloromethyl group can undergo nucleophilic displacement with amines, thiols, or alkoxides, while the acetyl carbonyl can simultaneously (or sequentially, with appropriate protecting group strategy) participate in reductive amination, Grignard addition, or condensation to form heterocycles [1]. This reduces the number of distinct building blocks required and shortens synthetic sequences compared to using two separate mono-functional starting materials. The documented conversion to 2,2-dichloro-1-[3-(chloromethyl)phenyl]ethanone — a precursor in the dichloroacetophenone PDK1 inhibitor series — illustrates a concrete entry into a therapeutically relevant chemical space . For procurement teams supporting medicinal chemistry, sourcing a single intermediate that enables two divergent elaboration pathways consolidates inventory and simplifies supply chain logistics.

Process Chemistry Scale-Up Leveraging Multi-Vendor 98% HPLC-Grade Supply with Full COA Documentation

Process R&D groups scaling reactions from gram to kilogram quantities benefit from the availability of the meta-isomer at 98% (HPLC) purity from at least four independent vendors, each providing batch-specific Certificates of Analysis that include NMR, HPLC, and GC data [1]. CapotChem explicitly specifies moisture content at ≤0.5% Max and offers production up to kilogram scale [1]. This competitive multi-supplier landscape reduces single-source procurement risk and enables price benchmarking. The para-isomer, by contrast, is predominantly listed at 97% purity with fewer vendors supplying the 98% HPLC grade . For GLP toxicology batch preparation or late-stage preclinical material production, the higher purity specification and documented analytical traceability of the meta-isomer support compliance with quality-by-design (QbD) principles.

Organometallic Cross-Coupling Methodology Development Using Benzylic Zinc Reagents

The Knochel group has established that the meta-isomer undergoes clean zinc insertion at 25 °C in the presence of Zn dust and LiCl, generating a benzylic zinc chloride reagent with <5% homo-coupling side product [1]. This reagent design serves as a platform for subsequent Negishi-type cross-coupling with aryl and heteroaryl halides, enabling the rapid construction of diarylmethane and biaryl architectures. The tolerance of the acetyl carbonyl during this zinc insertion reaction is noteworthy: the ketone survives the organometallic generation step without requiring protection [1]. For methodology development groups and process chemistry teams evaluating benzylic organometallic strategies, the meta-isomer offers a validated entry point with peer-reviewed experimental protocols, reducing the time required for reaction condition screening compared to untested positional isomers.

Technical Documentation Hub

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